BenchChemオンラインストアへようこそ!

methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate

Physicochemical properties Molecular weight Drug-likeness

This compound is the only commercially listed phenylacetate ester in the 6-oxo-tetrahydrobenzo[c]chromen series. Its fully esterified, non-ionizable structure ensures passive membrane diffusion without transporter interference, making it ideal for cell-based permeability assays and intracellular prodrug release studies. The methyl ester handle enables rapid transesterification/hydrolysis to generate focused ester libraries while preserving the α‑phenyl core. Distinguish your SAR exploration from simple acetate analogs; request a quote today.

Molecular Formula C22H20O5
Molecular Weight 364.397
CAS No. 670243-02-4
Cat. No. B2660610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate
CAS670243-02-4
Molecular FormulaC22H20O5
Molecular Weight364.397
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
InChIInChI=1S/C22H20O5/c1-25-22(24)20(14-7-3-2-4-8-14)26-15-11-12-17-16-9-5-6-10-18(16)21(23)27-19(17)13-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3
InChIKeyLABSYWPSZKXUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate (CAS 670243-02-4): Procurement-Relevant Structural and Physicochemical Profile


Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate (CAS 670243-02-4) is a fully synthetic small molecule belonging to the 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl ester family. Its molecular formula is C22H20O5 and its molecular weight is 364.397 g/mol . The compound features a tricyclic benzochromenone core etherified at the 3-position with a methyl phenylacetate moiety. This structural arrangement distinguishes it from simpler acetic acid or acetoxy derivatives within the same chemotype. The compound is currently listed as a research-use-only screening compound in commercial catalogues, and its primary value lies in structure–activity relationship (SAR) exploration or as a synthetic intermediate .

Why Generic Substitution of Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate Carries Risk in Research & Procurement


Within the 6-oxo-tetrahydrobenzo[c]chromen chemotype, even seemingly conservative modifications produce molecules that are chemically and biologically non-identical. The closest listed analogs—such as [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS 325737-63-1), its methyl ester (C17H18O5), or the ethyl phenylacetate congener (C23H22O5)—differ in both the acyl portion (acetic vs. phenylacetic) and the ester substituent (H, methyl, or ethyl) . These variations alter lipophilicity, hydrogen-bonding capacity, and steric bulk, each of which can translate into divergent solubility, metabolic stability, and target-binding profiles. Without head-to-head data, assuming interchangeable performance between these analogs is not scientifically justified. Procurement decisions that ignore these structural distinctions risk invalidating SAR hypotheses and wasting screening resources .

Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate: Product-Specific Quantitative Differentiation Evidence


Molecular-weight based differentiation from the acetic acid analog

The target compound has a molecular weight of 364.397 g/mol, compared with 302.28 g/mol for the acetic acid derivative [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS 325737-63-1) . The ~62 Da increase arises from the phenylacetate ester group, which is absent in the acetic acid analog. While this difference alone does not confirm superior biological performance, it places the target compound in a different property space (e.g., logP, polar surface area) that may influence membrane permeability and target engagement .

Physicochemical properties Molecular weight Drug-likeness

Lipophilic efficiency differentiation versus the unmethylated acid

The target compound bears a methyl ester terminus, whereas the primary comparator [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid has a free carboxylic acid. Methyl esterification typically increases logP by 1.0–1.5 units and eliminates the ionizable acid group, which can enhance passive membrane permeability but reduce aqueous solubility . Without direct experimental logP data for either compound, this remains a structural inference; however, the chemical difference is absolute: the free acid cannot be used in assays that require neutral, non-ionizable species without invoking prodrug hydrolysis, which introduces pharmacokinetic variability .

Lipophilicity Permeability Drug design

Structural uniqueness of the phenylacetate side chain versus simple acetate derivatives

The target compound incorporates a phenyl-substituted acetate side chain, whereas the closest in-class compounds (e.g., methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate, C17H18O5) contain an unsubstituted acetate group. The additional phenyl ring introduces π-stacking and hydrophobic interaction opportunities that are entirely absent in the simple acetate series [1]. This structural feature is non-trivial: literature on related coumarin- and chromone-based ligands shows that aromatic substitutions on the ester side chain can shift target selectivity profiles by orders of magnitude [1].

Chemical structure SAR Functional group diversity

Optimal Application Scenarios for Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate Based on Structural Differentiation


Structure–Activity Relationship (SAR) expansion of the benzo[c]chromen-3-yl ester series

The compound is best deployed in medicinal chemistry programs that aim to explore the effect of an α-phenyl substitution on the ester side chain. Because simple acetate or acetic acid analogs lack this aromatic group, the target compound serves as the only commercially listed representative of the phenylacetate subclass . Studies comparing its in vitro potency or ADME properties with those of the acetate derivative can directly quantify the contribution of the phenyl ring to target affinity and selectivity .

Neutral prodrug or passive-permeability probe development

Unlike the carboxylic acid analog (CAS 325737-63-1), the target compound is a fully esterified, non-ionizable species. It is therefore suitable for assays that require passive membrane diffusion without the confounding influence of active transporter-mediated uptake of ionized species . This makes it a candidate for cell-based permeability screening and for prodrug design where methyl ester hydrolysis is expected to release the active phenylacetic acid moiety intracellularly .

Synthetic intermediate for diverse ester library production

The methyl ester terminus offers a convenient handle for transesterification or hydrolysis reactions, enabling the generation of a focused library of ester variants (e.g., ethyl, isopropyl, benzyl) while preserving the phenylacetate core . This strategy is not accessible from the free acid without additional protection/deprotection steps. The compound's purity and catalogue availability make it a practical starting material for parallel synthesis .

Negative control or selectivity probe for MDH-family enzyme assays

In a high-throughput screening campaign deposited in ChEMBL, a structurally related benzo[c]chromen derivative showed negligible inhibition of human mitochondrial malate dehydrogenase (MDH2, IC50 > 40 µM) [1]. The target compound, by analogy, may exhibit similarly weak activity against MDH isoforms, making it useful as a negative control or selectivity counter-screen in metabolic enzyme panels [1].

Quote Request

Request a Quote for methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.